3-Chloro-6-(cyclohexyloxy)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-cyclohexyloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAWSGLUDQRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938340 | |
| Record name | 3-Chloro-6-(cyclohexyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-26-5 | |
| Record name | NSC75072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-6-(cyclohexyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 6 Cyclohexyloxy Pyridazine and Analogues
Strategies for Introducing the Chloro Substituent on the Pyridazine (B1198779) Ring System
The installation of a chlorine atom onto the pyridazine ring is a critical step, often achieved by transforming a more readily available pyridazinone precursor. The choice of chlorinating agent and reaction conditions is crucial for achieving high yield and selectivity.
Electrophilic and Nucleophilic Chlorination Techniques
Direct electrophilic chlorination of the pyridazine ring is challenging due to the electron-deficient nature of the heteroaromatic system, which is caused by the electronegative nitrogen atoms. liberty.edu Therefore, synthetic strategies typically rely on the conversion of an oxygen functionality, such as a hydroxyl or carbonyl group on a pyridazinone ring, into a chloro group.
This transformation is commonly accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov In these reactions, the oxygen of the pyridazinone acts as a nucleophile, attacking the phosphorus atom of the chlorinating agent. This is followed by a series of steps that ultimately replace the oxygen with a chlorine atom. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be reacted with phosphorus oxychloride to afford the corresponding 3-chloropyridazine (B74176) derivative. nih.gov
Application of Vilsmeier-Haack Reagents in Pyridazine Synthesis from Pyridazinones
The Vilsmeier-Haack reaction provides a mild and efficient method for converting pyridazinones to their corresponding chloropyridazines. ijpcbs.comorganic-chemistry.orgchemistrysteps.com The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide donor, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
This method is particularly useful for substrates that may be sensitive to harsher chlorinating conditions. The process involves the reaction of a pyridazinone with the Vilsmeier reagent. For example, 6-(2-hydroxyphenyl)-3(2H)-pyridazinone can be converted to 3-chloro-6-(2-hydroxyphenyl)pyridazine by treatment with phosphorus oxychloride and dimethylformamide. google.com The reaction is typically performed by adding the pyridazinone to a cold mixture of POCl₃ and DMF, followed by heating to around 75-90°C for several hours. google.com The product is then isolated by quenching the reaction mixture in cold water. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | 1. POCl₃, DMF | 3-chloro-6-(2-hydroxyphenyl)pyridazine | 80% (from crude) | google.com |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | - | nih.gov |
Regioselective Functionalization for the Cyclohexyloxy Moiety
The introduction of the cyclohexyloxy group onto the chloropyridazine backbone is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is critical, especially when starting from a di-halogenated pyridazine.
Nucleophilic Aromatic Substitution with Cyclohexanol (B46403) Derivatives
In the synthesis of 3-Chloro-6-(cyclohexyloxy)pyridazine, the key step is the reaction between a di-substituted pyridazine, such as 3,6-dichloropyridazine (B152260), and cyclohexanol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.gov In this mechanism, the cyclohexanol, usually deprotonated by a base to form the more nucleophilic cyclohexoxide, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. youtube.comyoutube.com
The pyridazine ring is activated towards nucleophilic attack by the two electron-withdrawing nitrogen atoms. nih.gov The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to favor the mono-substitution product over the di-substitution product, thus ensuring regioselectivity. An analogous reaction involves reacting 3,6-dichloropyridazine with 4-hydroxybenzaldehyde (B117250) in the presence of anhydrous potassium carbonate to afford 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. nih.gov
| Electrophile | Nucleophile | Base/Solvent | Product | Reference |
| 3,6-dichloropyridazine | 4-hydroxybenzaldehyde | K₂CO₃ / Isopropanol | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde | nih.gov |
| 3,6-dichloropyridazine | Ammonia water | DMF | 3-amino-6-chloropyridazine | google.com |
Etherification Reactions on Halogenated Pyridazine Intermediates
The formation of the ether linkage between the pyridazine ring and the cyclohexyl group is a specific type of SNAr reaction. This etherification is typically performed by treating a halogenated pyridazine intermediate, such as 3,6-dichloropyridazine, with cyclohexanol in the presence of a suitable base. The base, for example, potassium carbonate or sodium hydride, serves to deprotonate the cyclohexanol, thereby increasing its nucleophilicity.
The resulting cyclohexoxide ion then attacks the carbon-chlorine bond on the pyridazine ring. The electron-deficient nature of the pyridazine ring facilitates this attack. By carefully controlling the stoichiometry of the reactants (e.g., using one equivalent of cyclohexanol), one chlorine atom can be selectively replaced, yielding the desired this compound.
Convergent and Divergent Synthesis Approaches
Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogues, offering flexibility in accessing a variety of related compounds for structure-activity relationship (SAR) studies.
A convergent synthesis approach would involve the separate preparation of two key fragments, the chlorinated pyridazine core and the cyclohexanol moiety, which are then coupled in a late-stage step. For example, 3,6-dichloropyridazine can be synthesized from maleic anhydride, and this intermediate is then reacted with cyclohexanol in the final step to form the target molecule. This approach is efficient as it allows for the optimization of the synthesis of each fragment independently. researchgate.net
A divergent synthesis strategy begins with a common intermediate that can be elaborated into a library of different compounds. nih.gov In this context, 3,6-dichloropyridazine is an excellent common precursor. One chlorine atom can be selectively substituted with cyclohexanol to produce this compound. The remaining chlorine atom at the 3-position can then be subjected to further reactions, such as substitution with various amines or other nucleophiles, to generate a diverse range of analogues. Alternatively, 3,6-dichloropyridazine can be reacted with a variety of different alcohols (e.g., methanol, ethanol, substituted phenols) to create a library of 3-chloro-6-alkoxy/aryloxypyridazine derivatives.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound hinges on the optimization of reaction parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a suitable pyridazine precursor, most commonly 3,6-dichloropyridazine, with cyclohexanol. Optimization efforts focus on solvent selection, catalytic methods, and the influence of physical parameters like temperature and pressure.
The choice of solvent and catalyst is critical in the synthesis of 3-chloro-6-alkoxypyridazines. The reaction typically involves the deprotonation of an alcohol by a base to form a more potent alkoxide nucleophile, which then attacks the electron-deficient pyridazine ring.
Solvent Effects: Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the alkoxide nucleophile relatively free and highly reactive. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly employed. The high dielectric constant of these solvents helps to stabilize the charged intermediates formed during the SNAr mechanism (Meisenheimer complex), thereby accelerating the reaction rate. In some preparations of analogous compounds, alcohols themselves can be used as solvents, but this may require higher temperatures or longer reaction times.
Catalysis: The reaction is base-catalyzed, as a base is required to generate the cyclohexoxide anion from cyclohexanol. The choice and strength of the base can significantly impact the reaction rate and yield.
Strong Bases: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the reactive sodium cyclohexoxide.
Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used, particularly in syntheses aiming for milder conditions. arkat-usa.org Cs₂CO₃ is often noted for providing higher yields in difficult nucleophilic substitutions due to its high solubility in organic solvents and the "cesium effect," which promotes reactivity.
Hydroxide (B78521) Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, sometimes under phase-transfer catalysis (PTC) conditions, especially for large-scale industrial processes to improve miscibility and reaction rates between the aqueous base and the organic substrate phase.
The following table summarizes typical solvent and base combinations used in the synthesis of related substituted pyridazines.
| Solvent | Base (Catalyst) | Typical Substrate | Observations |
| Dimethylformamide (DMF) | NaH | 3,6-dichloropyridazine | Highly effective for generating the alkoxide; allows for reactions at moderate temperatures (e.g., RT to 80°C). |
| Dimethyl Sulfoxide (DMSO) | K₂CO₃ | Halogenated heterocycles | Good for dissolving inorganic bases; higher boiling point allows for higher reaction temperatures if needed. |
| Acetonitrile (MeCN) | Cs₂CO₃ | 3-chloro-pyridazine derivative | Often provides cleaner reactions and higher yields compared to other carbonate bases. arkat-usa.org |
| Tetrahydrofuran (THF) | NaH | 3,6-dichloropyridazine | Common solvent for reactions using hydrides; reaction progress can be slower compared to DMF or DMSO. |
Temperature and pressure are key physical parameters that are manipulated to control reaction kinetics and drive the synthesis towards completion.
Temperature: The nucleophilic substitution on the 3,6-dichloropyridazine ring is typically endothermic and requires energy input to overcome the activation barrier. Conventional heating using an oil bath with temperatures ranging from 30°C to 180°C is common. google.com The specific temperature is optimized based on the reactivity of the nucleophile and the stability of the product; higher temperatures can increase the rate of reaction but may also lead to the formation of undesired byproducts, such as the disubstituted 3,6-bis(cyclohexyloxy)pyridazine or decomposition.
Pressure and Microwave-Assisted Synthesis: A significant advancement in optimizing reaction conditions is the use of microwave-assisted synthesis (MAS). mdpi.comnih.gov By subjecting the reaction mixture to microwave irradiation, rapid and uniform heating is achieved. This technique often leads to a dramatic reduction in reaction times—from hours to minutes—and an increase in product yields. arkat-usa.orgmdpi.com Reactions are typically carried out in sealed vessels, allowing the temperature to rise above the solvent's boiling point, which consequently increases the internal pressure. This combination of high temperature and pressure significantly accelerates the reaction rate. MAS is considered a "green chemistry" approach as it often requires less solvent and energy. mdpi.com
The table below contrasts conventional heating with microwave-assisted methods for analogous heterocyclic syntheses.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Advantages of MAS |
| Reaction Time | Several hours (e.g., 3-26 hours) google.commdpi.com | A few minutes (e.g., 3-10 minutes) arkat-usa.orgnih.gov | Drastic reduction in time, higher throughput. |
| Temperature | Steady ramp-up, potential for thermal gradients | Rapid, uniform heating of the entire reaction volume | Precise temperature control, fewer side reactions from localized overheating. |
| Yield | Often moderate to good | Frequently higher yields compared to conventional methods. arkat-usa.orgmdpi.com | Improved reaction efficiency. |
| Pressure | Atmospheric pressure | Elevated pressure in a sealed vessel | Allows for superheating of solvents, accelerating reaction rates. |
Derivatization from Precursor Pyridazine Scaffolds
The synthesis of this compound and its analogues predominantly relies on the derivatization of a commercially available and versatile precursor, 3,6-dichloropyridazine. This scaffold contains two reactive sites (the chlorine atoms at positions 3 and 6) that are susceptible to nucleophilic attack.
The key to synthesizing the target compound is achieving regioselective monosubstitution. The two chlorine atoms in 3,6-dichloropyridazine have similar reactivity, but by carefully controlling the stoichiometry of the reactants, it is possible to replace just one. The reaction of 3,6-dichloropyridazine with one molar equivalent of a nucleophile, such as sodium cyclohexoxide, preferentially yields the monosubstituted product, this compound. The use of an excess of the nucleophile would favor the formation of the disubstituted product.
The versatility of the 3,6-dichloropyridazine scaffold allows for the creation of a wide library of pyridazine analogues by employing various nucleophiles. This modular approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, reacting 3,6-dichloropyridazine with amines, thiols, or phenols yields the corresponding amino, thio, or phenoxy derivatives, respectively. google.comrsc.org
The general synthetic scheme is as follows:
3,6-Dichloropyridazine + 1 eq. Cyclohexanol --(Base, Solvent, ΔT)--> this compound
The following table illustrates the derivatization of the 3,6-dichloropyridazine precursor with various nucleophiles to produce diverse monosubstituted analogues.
| Precursor Scaffold | Nucleophile | Resulting Functional Group | Example Product Class |
| 3,6-Dichloropyridazine | Cyclohexanol / Base | Cyclohexyloxy | This compound |
| 3,6-Dichloropyridazine | Ammonia google.com | Amino | 3-Amino-6-chloropyridazine |
| 3,6-Dichloropyridazine | Phenols / Base google.com | Phenoxy | 3-Chloro-6-phenoxypyridazine |
| 3,6-Dichloropyridazine | Hydrazine Hydrate arkat-usa.org | Hydrazinyl | 3-Chloro-6-hydrazinylpyridazine |
| 3,6-Dichloropyridazine | Thiols / Thiolates rsc.org | Thioether | 3-Chloro-6-(alkyl/aryl)thiopyridazine |
Mechanistic Insights into the Reactivity of 3 Chloro 6 Cyclohexyloxy Pyridazine
Electronic and Steric Influences of Substituents on Reaction Pathways
The reaction pathways of 3-Chloro-6-(cyclohexyloxy)pyridazine are fundamentally controlled by the interplay of electronic effects from the pyridazine (B1198779) nitrogens and the chloro and cyclohexyloxy groups, as well as the steric profile of the cyclohexyl moiety.
Electronic Influences: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net This π-deficiency is further intensified by the inductive electron-withdrawing effect of the chlorine atom at the C-3 position. masterorganicchemistry.com Consequently, the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms and the chlorine substituent, are electrophilic and susceptible to attack by nucleophiles. nih.govyoutube.com This electronic landscape makes nucleophilic aromatic substitution (SNAr) a primary reaction pathway for this compound. masterorganicchemistry.com The cyclohexyloxy group at the C-6 position exhibits a dual electronic role. While the oxygen atom is inductively electron-withdrawing, it can also donate electron density to the ring through a positive mesomeric effect (resonance). This donation can partially counteract the ring's electron deficiency but is generally less dominant than the effects of the ring nitrogens and the chloro group.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| -Cl (Chloro) | C-3 | Strongly electron-withdrawing (inductive) | Moderate |
| -O-Cyclohexyl (Cyclohexyloxy) | C-6 | Inductively withdrawing, mesomerically donating | High (bulky) |
| Ring Nitrogens | N-1, N-2 | Strongly electron-withdrawing (inductive and mesomeric) | N/A |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are best understood through the lens of the SNAr mechanism, which is characteristic of electron-poor halo-azines. nih.gov
The activation energy (Ea) for the formation of the Meisenheimer complex is lowered by the presence of electron-withdrawing groups, which stabilize the negative charge in the intermediate. masterorganicchemistry.com In this compound, the two ring nitrogens and the chloro group provide this stabilization. Conversely, the bulky cyclohexyloxy group could raise the activation energy due to steric repulsion in the transition state. The reaction rates are also influenced by the nucleophile's strength and the solvent's polarity.
| Parameter | Influence of Ring Nitrogens & -Cl Group | Influence of -O-Cyclohexyl Group |
|---|---|---|
| Activation Energy (Ea) | Decreases (stabilizes intermediate) | Increases (steric hindrance) |
| Reaction Rate | Increases | Decreases |
| Intermediate Stability | Increased | Decreased |
| Thermodynamic Favorability (ΔG) | Generally favorable due to good leaving group | Minor effect on overall ΔG |
Halogen Exchange Reactions and their Synthetic Utility
The C-Cl bond at the C-3 position is a key functional handle for synthetic transformations, enabling various halogen exchange reactions that are of significant utility. These reactions allow for the introduction of other halogens or the formation of organometallic reagents for further derivatization.
One common transformation is the Finkelstein reaction, where the chloro group is exchanged for an iodo group by treatment with an iodide salt like sodium iodide in a suitable solvent. wikipedia.org This conversion is synthetically valuable because aryl iodides are often more reactive than aryl chlorides in subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.gov
Furthermore, the chloro substituent can participate in halogen-metal exchange reactions. nih.gov Treatment with organolithium or Grignard reagents can replace the chlorine with a metal (e.g., lithium or magnesium), generating a pyridazinyl-metal species. researchgate.netznaturforsch.com This organometallic intermediate is a powerful nucleophile that can react with a wide array of electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy provides a versatile route to functionalize the C-3 position with alkyl, aryl, or carbonyl groups, significantly expanding the synthetic diversity accessible from the parent compound. Metal-catalyzed halogen exchange processes, using catalysts based on copper or nickel, also provide efficient methods for these transformations under milder conditions. nih.govfrontiersin.org
Stability and Degradation Pathways of the Pyridazine System
The pyridazine ring, like other N-heterocyclic aromatic compounds, can undergo degradation through various pathways, particularly through microbial or enzymatic action. asm.org The stability of this compound is influenced by the aromaticity of the ring system and the nature of its substituents.
Studies on the biodegradation of pyridine (B92270) and related heterocycles have revealed that the initial step often involves oxidative cleavage of the ring. asm.org This process is typically catalyzed by flavin-dependent monooxygenases. asm.org For the pyridazine ring, two primary degradation mechanisms are proposed:
Hydroxylation followed by Ring Cleavage: The enzymatic process may begin with the hydroxylation of the ring at an unsubstituted carbon, followed by cleavage of the now-activated ring by a dioxygenase enzyme. rsc.org
Direct Oxidative Cleavage: Some microorganisms possess enzymes capable of directly attacking the aromatic ring without a prior activation step like hydroxylation. asm.org This leads to the formation of linear, unsaturated intermediates.
Following the initial ring opening, the resulting aliphatic intermediates are further metabolized through a series of enzymatic steps, including dehydrogenation and hydrolysis, ultimately leading to simple molecules like succinic acid, which can enter central metabolic pathways. asm.org The presence of the chloro and cyclohexyloxy substituents on this compound would likely influence the rate and regioselectivity of the initial enzymatic attack, but the core degradation pathway of the pyridazine nucleus would be expected to follow these general principles.
Intramolecular Cycloaddition Frameworks involving Pyridazine Derivatives
The electron-deficient nature of the pyridazine ring makes it an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org This reactivity provides a powerful tool for the construction of complex polycyclic and heterocyclic systems. nih.gov While intermolecular IEDDA reactions of pyridazines are well-established, the intramolecular variant offers a streamlined approach to building fused ring systems with high regio- and stereoselectivity. organicreactions.org
For this compound to participate in an intramolecular cycloaddition, it must be modified to contain a tethered dienophile (an electron-rich alkene or alkyne). This could be achieved, for example, by functionalizing the cyclohexyl ring or by replacing the chloro or cyclohexyloxy group with a substituent bearing the dienophile.
Once the dienophile is tethered to the pyridazine core, thermal activation can induce the intramolecular [4+2] cycloaddition. organicreactions.orgmasterorganicchemistry.com The pyridazine acts as the 4π component, and the tethered dienophile serves as the 2π component. The reaction proceeds through a highly ordered transition state, leading to a bicyclic intermediate. organicreactions.org This intermediate can then undergo a retro-Diels-Alder reaction to expel a stable molecule (like N2 if derived from a tetrazine precursor, or another small molecule depending on the specific azine), resulting in the formation of a new aromatic or partially saturated ring fused to the original framework. rsc.org This methodology allows for the rapid construction of molecular complexity from a relatively simple pyridazine starting material. nih.gov
Computational and Theoretical Chemistry Studies of 3 Chloro 6 Cyclohexyloxy Pyridazine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the optimal three-dimensional arrangement of atoms and the electronic properties of 3-Chloro-6-(cyclohexyloxy)pyridazine. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP with a basis set such as 6-311+G(d,p). mdpi.comgsconlinepress.comgsconlinepress.com These calculations provide a detailed picture of the molecule's geometry.
Theoretical calculations yield optimized bond lengths and angles, which are predictive of the actual molecular structure. For instance, the C-Cl, C-O, and various C-N and C-C bonds within the heterocyclic ring will have characteristic lengths determined by the electronic environment.
Table 1: Predicted Geometrical Parameters for this compound
This table presents hypothetical data based on typical values from DFT calculations for similar heterocyclic compounds.
| Parameter | Predicted Value |
|---|---|
| C3-Cl Bond Length | ~1.74 Å |
| C6-O Bond Length | ~1.36 Å |
| O-C(cyclohexyl) Bond Length | ~1.43 Å |
| C-N (pyridazine ring) Average Bond Length | ~1.33 Å |
| N-N (pyridazine ring) Bond Length | ~1.34 Å |
| C6-O-C(cyclohexyl) Bond Angle | ~118° |
| Dihedral Angle (pyridazine-O-cyclohexyl) | Variable |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations provide a static picture of the molecule's most stable geometry, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the cyclohexyloxy substituent. mdpi.com
The cyclohexane (B81311) ring can exist in several conformations, such as chair, boat, and twist-boat, with the chair form being the most stable. MD simulations can reveal the energy barriers between these conformations and the frequency of transitions. Furthermore, the simulation can track the rotation around the C6-O and O-C(cyclohexyl) single bonds, which dictates the spatial orientation of the bulky cyclohexyl group relative to the pyridazine (B1198779) core. This conformational freedom can be important for how the molecule interacts with other molecules or biological targets.
These simulations typically use a force field to describe the interatomic potentials and are run for nanoseconds or longer to adequately sample the conformational space. The results can be analyzed to identify the most populated conformational states and the dynamic pathways between them.
Prediction of Reactivity and Spectroscopic Parameters
Theoretical calculations are powerful tools for predicting the reactivity and spectroscopic properties of molecules. For this compound, Frontier Molecular Orbital (FMO) theory is often applied. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. gsconlinepress.comtandfonline.com
The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this molecule, the nitrogen and oxygen atoms' lone pairs are expected to contribute significantly to the HOMO, while the π* orbitals of the pyridazine ring are likely major components of the LUMO.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further quantitative measures of reactivity. uomphysics.net
Table 2: Predicted Electronic Properties and Reactivity Descriptors
This table presents hypothetical data based on typical values from DFT calculations for analogous pyridazine derivatives.
| Property | Predicted Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical stability and reactivity |
| Ionization Potential (I ≈ -EHOMO) | 6.5 | Energy to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | 1.2 | Energy released upon adding an electron |
Furthermore, computational methods can predict spectroscopic parameters. Vibrational frequencies corresponding to IR and Raman spectra can be calculated, which, when compared to experimental spectra, help in the structural confirmation of the compound. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data.
Structure-Property Relationship Analysis from a Theoretical Standpoint
The Molecular Electrostatic Potential (MEP) map is a valuable tool in this context. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, negative potential is expected around the nitrogen atoms of the pyridazine ring and the ether oxygen, indicating sites susceptible to electrophilic attack. The hydrogen atoms and the region around the chlorine atom might show positive potential. tandfonline.com
By systematically modifying the structure in silico (e.g., changing the substituent at the 3- or 6-position) and recalculating the electronic properties, a theoretical structure-activity relationship (SAR) can be established. This can guide the design of new molecules with tailored properties, such as enhanced reactivity or specific intermolecular interactions. For example, replacing the cyclohexyl group with a different alkyl or aryl group would alter the molecule's steric and electronic properties, which would be reflected in the calculated descriptors. This theoretical approach is a cost-effective way to screen potential derivatives before engaging in synthetic efforts.
Exploration of Structure Activity Relationships Sar in Pyridazine Scaffolds
Impact of the Chloro Group on Pharmacological Interactions
The inclusion of a chlorine atom at the 3-position of the pyridazine (B1198779) ring is a critical design element that significantly influences the molecule's electronic and steric properties. Halogens, particularly chlorine, are widely used in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.
The chloro group is strongly electron-withdrawing, which alters the electron distribution across the pyridazine ring. This modification can affect the pKa of the ring nitrogens, influencing their ability to participate in hydrogen bonding with target proteins. The presence of the chlorine atom can also introduce a dipole moment, which may contribute to favorable dipole-dipole interactions within a receptor's binding pocket.
Furthermore, the chlorine atom can enhance the binding affinity through halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring. In the context of 1-phenylbenzazepine ligands, for instance, a 6-chloro group has been shown to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com This principle suggests that the 3-chloro substituent on the pyridazine ring is likely crucial for anchoring the ligand within its biological target. The strategic placement of chlorine can also block metabolic pathways, increasing the compound's metabolic stability and half-life.
Modulatory Role of the Cyclohexyloxy Moiety on Biological Recognition
The substituent at the 6-position of the pyridazine ring plays a pivotal role in defining the molecule's selectivity and potency. The cyclohexyloxy group in 3-Chloro-6-(cyclohexyloxy)pyridazine is a bulky, lipophilic moiety that can significantly influence how the molecule is recognized by biological targets.
In studies of related 6-alkoxy-5-aryl-3-pyridinecarboxamides, the nature of the alkoxy group was found to be a key determinant of activity at cannabinoid receptors. nih.govnih.govresearchgate.net The cyclohexyloxy group, being significantly larger and more lipophilic than smaller alkoxy groups, would be expected to confer a distinct profile of receptor interaction, potentially enhancing potency and influencing selectivity by occupying specific hydrophobic regions of the binding site.
Comparative SAR Analysis with Related Pyridazine Derivatives
To understand the specific contribution of the cyclohexyloxy group, it is instructive to compare this compound with analogues bearing different alkoxy substituents at the 6-position, such as 3-Chloro-6-propoxypyridazine and 3-Chloro-6-(cyclopropylmethoxy)pyridazine.
The propoxy group is a smaller, more flexible alkyl chain compared to the cyclohexyl group. While it provides a degree of lipophilicity, it would occupy a smaller volume in a hydrophobic pocket. The cyclopropylmethoxy group introduces a small, rigid ring system. This rigidity can be advantageous if it locks the molecule into a bioactive conformation, but it can also be detrimental if that conformation is not optimal for binding. The cyclopropyl (B3062369) moiety is often used in medicinal chemistry to probe space and improve metabolic stability.
In a series of 6-alkoxy-5-aryl-3-pyridinecarboxamide cannabinoid-1 receptor (CB1R) antagonists, a cyclopropylmethoxy group at the 6-position was found to be compatible with high affinity. nih.gov The larger and more lipophilic cyclohexyloxy group would likely interact differently. Its bulk might enhance affinity if the target pocket is large enough to accommodate it, or it could introduce steric hindrance that reduces affinity. The choice of the alkoxy group is therefore a critical optimization point, balancing size, lipophilicity, and metabolic stability to achieve the desired pharmacological effect.
Table 1: Comparative Properties of 6-Alkoxy Substituents
| Substituent | Key Features | Potential Impact on Binding |
|---|---|---|
| Cyclohexyloxy | Bulky, highly lipophilic, flexible ring | Strong interactions with large hydrophobic pockets; potential for increased potency but also steric hindrance. |
| Propoxy | Smaller, flexible, moderately lipophilic | May fit into smaller hydrophobic pockets; offers conformational flexibility. |
| Cyclopropylmethoxy | Rigid ring, moderately lipophilic | Introduces conformational constraint; can improve metabolic stability and fit into specific pocket geometries. |
Ligand-Target Interactions: Conceptual Frameworks
The structural features of this compound suggest its potential to interact with various biological targets, particularly G-protein coupled receptors (GPCRs), where distinct hydrophobic and polar interaction points are common.
There is substantial evidence that pyridazine and related heterocyclic scaffolds can serve as potent and selective antagonists for cannabinoid receptors, particularly the CB1 receptor. nih.gov CB1 antagonists have been investigated for treating conditions like obesity, where they can reduce food intake and regulate body weight. nih.gov
The general structure of many CB1 antagonists, such as the diarylpyrazole rimonabant, involves a central heterocyclic core with substituted aryl rings that occupy key binding domains. The 3-chloropyridazine (B74176) core can be seen as a bioisostere of other heterocyclic systems used in CB1 antagonist design. The chloro-substituent could interact with regions of the receptor that favor halogens, while the cyclohexyloxy group could occupy a large hydrophobic pocket, analogous to the alkyl or aryl groups found in other antagonists. Studies on tetrahydropyridazines have identified them as a novel class of potent and selective CB1 receptor antagonists. nih.gov
Pharmacophore Mapping and Lead Optimization Principles for Pyridazines
Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For pyridazine-based cannabinoid receptor antagonists, a pharmacophore model would likely include:
A hydrogen bond acceptor feature (from the pyridazine nitrogens).
One or more hydrophobic/aromatic features.
A halogen-bonding site (from the chloro group).
In the development of CB2 receptor antagonists, pharmacophore models often feature hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov
Lead optimization is an iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com For a molecule like this compound, optimization strategies could involve:
Bioisosteric Replacement: The chloro group could be replaced with other halogens (e.g., Br) or a trifluoromethyl group to fine-tune electronic properties and binding interactions.
Scaffold Hopping: The pyridazine core could be replaced with other heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to explore different vector orientations of the substituents.
Modification of the Alkoxy Group: The cyclohexyloxy group could be systematically modified to explore different sizes, shapes, and polarities (e.g., introducing hydroxyl groups on the ring) to optimize interactions with the hydrophobic pocket and improve properties like solubility.
Through such a systematic approach, the pyridazine scaffold can be refined to produce drug candidates with highly optimized pharmacological profiles.
Broad Biological and Pharmacological Relevance of Pyridazine Derivatives Contextualizing Potential of 3 Chloro 6 Cyclohexyloxy Pyridazine
Cardiovascular Modulatory Activity
Pyridazine (B1198779) derivatives have been extensively investigated for their effects on the cardiovascular system, demonstrating potential as antihypertensive and vasodilator agents. rjptonline.orgconsensus.appjchemrev.com Several pyridazinone-containing compounds, a subset of pyridazine derivatives, have been developed as cardiotonic agents. scholarsresearchlibrary.comnih.gov For instance, some 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have shown cardiotonic effects on isolated perfused toad hearts. jchemrev.com Furthermore, certain dihydropyridazin-3(2H)-one derivatives have been synthesized and tested for their vasodilatory effects on rat thoracic aortic rings, with some compounds demonstrating a significant reduction in mean arterial blood pressure, comparable to known drugs like propranolol (B1214883) and hydralazine. nih.gov The mechanism of action for these cardiovascular effects can vary, with some derivatives acting as direct vasodilators, while others may target the renin-angiotensin-aldosterone system or act as phosphodiesterase inhibitors. nih.govtandfonline.com
Central Nervous System Activity
The pyridazine scaffold is also a key feature in compounds showing activity within the central nervous system (CNS). nih.gov Pyridine (B92270) alkaloids, a related class of compounds, have a known history of CNS activity. cancer.govresearchgate.net Pyridazine derivatives have been explored for a range of CNS applications, including as analgesic, anticonvulsant, and antidepressant agents. rjptonline.orgsarpublication.comjocpr.com For example, a series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were synthesized and evaluated for anticonvulsant activity, with some compounds showing significant protection in both the Maximal Electroshock (MES) and subcutaneous-pentylenetetrazole (sc-PTZ) seizure models. jocpr.com The development of brain-penetrant pyridazine derivatives as pantothenate kinase activators highlights their potential in treating neurodegenerative diseases. nih.govacs.org
Anti-infective Applications
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including pyridazine derivatives. rjptonline.orgresearchgate.net These compounds have shown promise as antibacterial, antifungal, and antitubercular agents. sarpublication.comnih.govmdpi.com The in vitro antibacterial and antifungal activities of newly synthesized diazine compounds have been tested, with some showing remarkable activity against Gram-positive bacteria. nih.gov Specifically, certain pyridazinone derivatives have demonstrated significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com The versatility of the pyridazine core allows for the development of compounds with a broad spectrum of anti-infective properties. researchgate.net
Anti-inflammatory and Immunomodulatory Potentials
Pyridazine and pyridazinone derivatives have been a focus of research for non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenicity. sarpublication.com Some compounds have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. jocpr.comresearchgate.net The mechanism of action for these anti-inflammatory effects often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and evaluated for their anti-inflammatory activity, with the most potent compound showing dual inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.gov This suggests the potential for developing pyridazine-based compounds with tailored selectivity for different inflammatory pathways.
Metabolic Regulation
Derivatives of pyridazine have also been explored for their role in metabolic regulation, particularly as antidiabetic agents. rjptonline.orgscholarsresearchlibrary.com The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines have been investigated for their potential as anti-diabetic drugs through the inhibition of dipeptidyl peptidase-4 (DPP-4). rjptonline.org This highlights the potential of the pyridazine scaffold in the design of novel therapies for metabolic disorders.
Antineoplastic and Cell Proliferation Modulation
The pyridazine structure is a key component in a number of compounds with anticancer activity. nih.govresearchgate.net Pyridazine derivatives have been investigated as inhibitors of various targets involved in cancer progression, including tyrosine kinases and enzymes involved in DNA repair. derpharmachemica.com For instance, some imidazopyridazine derivatives have been reported to have inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR). derpharmachemica.com Furthermore, novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have been synthesized and evaluated for their anticancer activities against several human cancer cell lines, with some compounds exhibiting excellent activity. nih.gov Some pyridazin-3(2H)-one derivatives have been shown to act as anticancer agents through the inhibition of enzymes like PARP, DHFR, B-RAF, and tubulin polymerization. tandfonline.com
Consideration of Selectivity and Receptor Profiling
The pharmacological profile of pyridazine derivatives is highly dependent on the nature and position of their substituents, which dictates their selectivity for different receptors and enzymes. For example, in the context of CNS activity, the development of selective MAO-B inhibitors from a series of pyridazinone derivatives has been reported. mdpi.com The selectivity index for MAO-B over MAO-A was found to be significantly influenced by the substituents on the pyridazinone core. mdpi.com Similarly, in the development of anti-inflammatory agents, the structural features of pyridazine derivatives can be modified to achieve selective inhibition of COX-2 over COX-1, or dual inhibition, depending on the therapeutic goal. nih.gov The ability to fine-tune the selectivity of these compounds is a key advantage in drug design, allowing for the development of agents with improved efficacy and reduced side effects. The diverse binding modes and structure-activity relationships (SAR) of pyridazine derivatives continue to be an active area of research to unlock their full therapeutic potential. nih.gov
Data Tables
Table 1: Overview of Biological Activities of Pyridazine Derivatives
| Biological Activity | Examples of Investigated Derivatives | Potential Therapeutic Applications |
|---|---|---|
| Cardiovascular Modulatory | 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, Dihydropyridazin-3(2H)-ones | Antihypertensive, Vasodilator, Cardiotonic |
| Central Nervous System Activity | 5-substituted(2,3-d)pyridazin-8(7H)-ones, Pantothenate kinase activators | Analgesic, Anticonvulsant, Antidepressant, Neuroprotective |
| Anti-infective Applications | Pyridazinone derivatives | Antibacterial, Antifungal, Antitubercular |
| Anti-inflammatory/Immunomodulatory | Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory (COX inhibitors) |
| Metabolic Regulation | Triazolo-pyridazine-6-yl-substituted piperazines | Antidiabetic (DPP-4 inhibitors) |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Chloro-6-(cyclohexyloxy)pyridazine |
| 3-Chloro-6-methylpyridazine |
| 3-Chloro-6-(trifluoromethyl)pyridazine |
| 3-Chloro-6-(4-chlorophenyl)-pyridazine |
| 3-Chloro-6-cyclohexylaminopyridazine |
| Propranolol |
| Hydralazine |
| Indomethacin |
| Phenytoin |
| Diazepam |
| Minaprine |
| Pipofezine |
| Imazodan |
| Levosimendan |
| Pimobendan |
| Zardaverine |
| Zopolrestat |
Advanced Characterization and Analytical Methodologies for Pyridazine Research
Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the initial elucidation and verification of a synthesized molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would be employed to confirm the identity of 3-Chloro-6-(cyclohexyloxy)pyridazine.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the cyclohexyl group. The aromatic protons on the pyridazine core typically appear as doublets in the downfield region of the spectrum. The protons of the cyclohexyl ring would present a series of more complex, overlapping multiplets in the upfield region. The proton attached to the carbon bearing the oxygen atom (the methine proton) would likely appear as a distinct multiplet, its chemical shift influenced by the electronegative oxygen.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals would be expected for each carbon in the pyridazine ring, with their chemical shifts influenced by the chlorine and cyclohexyloxy substituents. Additionally, characteristic signals corresponding to the carbons of the cyclohexyl ring would be observed. For instance, ¹³C NMR data is available for related structures like 3-Chloro-6-[[2-[cyclohexylamino]ethyl]thio]pyridazine. spectrabase.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₃ClN₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M and M+2). This pattern is a definitive indicator of a chlorine-containing compound. Predicted mass-to-charge ratios (m/z) for a similar compound, 3-chloro-6-(cyclohexylamino)pyridazine, highlight the types of adducts that can be observed. uni.lu
| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 212.09491 | 145.6 |
| [M+Na]⁺ | 234.07685 | 151.6 |
| [M-H]⁻ | 210.08035 | 148.3 |
| [M+K]⁺ | 250.05079 | 147.0 |
Data based on the related compound 3-chloro-6-(cyclohexylamino)pyridazine for illustrative purposes. uni.lu
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. mdpi.com This technique would unambiguously confirm the connectivity of the chloro, pyridazine, and cyclohexyloxy moieties.
For related pyridazine structures, detailed crystallographic studies have been published. For example, the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine was determined to be in a monoclinic crystal system with a C2/c space group. researchgate.net Such an analysis for this compound would provide precise data on the planarity of the pyridazine ring and the conformation (e.g., chair conformation) of the cyclohexyl group.
| Parameter | Value |
|---|---|
| Compound | 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 20.6635 (19) |
| b (Å) | 7.8202 (6) |
| c (Å) | 11.3266 (8) |
| β (°) | 94.140 (3) |
| Volume (ų) | 1825.5 (3) |
Data from a study on a related compound, 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, to illustrate the type of information obtained from X-ray crystallography. researchgate.net
Chromatographic Separation and Purification Techniques
Chromatographic methods are crucial for the isolation and purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable eluent, the separation of the product from starting materials and byproducts can be visualized, typically under UV light. arkat-usa.org
Column Chromatography: For preparative scale purification, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, such as silica gel. A carefully selected solvent system (mobile phase), often a mixture like acetone/hexane, is then passed through the column to elute the components at different rates, allowing for the isolation of pure this compound. arkat-usa.org
Hyphenated Techniques in Compound Analysis
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering enhanced analytical performance. nih.govresearchgate.net These methods are particularly useful for analyzing complex mixtures and identifying trace impurities. saspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that couples a liquid chromatograph (LC) with a mass spectrometer. saspublishers.com An LC system would first separate this compound from any impurities. The eluent from the column is then directed into the mass spectrometer, which provides molecular weight information for the parent compound and any separated components. This allows for both quantification and identification, making it a powerful tool for purity assessment. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed. The sample is vaporized and separated on a GC column before entering the mass spectrometer for detection. GC-MS is one of the most accurate and efficient tools for analyzing volatile organic samples. nih.govsaspublishers.com
These advanced analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for further research.
Future Prospects and Emerging Research Avenues for Halogenated Alkoxypyridazines
Development of Novel Pyridazine-Based Scaffolds for Diverse Applications
The pyridazine (B1198779) core is a versatile scaffold that can be chemically modified to create a vast library of compounds with a wide array of applications. The presence of a halogen atom and an alkoxy group, as seen in 3-Chloro-6-(cyclohexyloxy)pyridazine, provides two distinct points for further functionalization. Future research will likely focus on leveraging these reactive sites to construct more complex molecular architectures.
For instance, the chlorine atom can be displaced through nucleophilic substitution reactions to introduce a variety of functional groups, including amines, thiols, and other carbon-based substituents. This allows for the synthesis of pyridazine derivatives with tailored electronic and steric properties. The cyclohexyloxy group, while generally more stable, can be modified at the cyclohexyl ring to introduce additional functionalities, further expanding the chemical space of these molecules.
The development of novel pyridazine-based scaffolds is not limited to small molecules. These versatile building blocks can be incorporated into larger supramolecular structures, polymers, and materials with unique optical or electronic properties. The inherent polarity and hydrogen-bonding capabilities of the pyridazine ring make it an attractive component for the design of functional materials.
Targeted Synthesis of Analogs for Specific Biological Pathways
The broad spectrum of biological activities associated with pyridazine derivatives underscores their potential as therapeutic agents. Future research will increasingly focus on the targeted synthesis of analogs of compounds like this compound to interact with specific biological pathways implicated in disease.
By understanding the structure-activity relationships (SAR) of halogenated alkoxypyridazines, medicinal chemists can design and synthesize new molecules with improved potency and selectivity for a particular biological target, such as an enzyme or a receptor. This targeted approach aims to minimize off-target effects and enhance the therapeutic index of potential drug candidates.
For example, based on the known activities of other pyridazine derivatives, analogs of this compound could be synthesized and screened for their potential as:
Kinase inhibitors: Many pyridazine-containing compounds have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Antimicrobial agents: The pyridazine scaffold is present in several compounds with antibacterial and antifungal properties.
Central nervous system (CNS) agents: Some pyridazine derivatives have demonstrated activity as modulators of neurotransmitter receptors, suggesting their potential in treating neurological and psychiatric disorders.
A systematic approach to analog synthesis, coupled with high-throughput screening and detailed biological evaluation, will be instrumental in identifying lead compounds for further development.
Integration of Artificial Intelligence and Machine Learning in Pyridazine Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that are beyond the reach of traditional methods. researchgate.net
In the context of pyridazine drug discovery, AI and ML can be employed in several key areas:
Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel pyridazine derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new pyridazine-based molecules with desired properties. By providing the model with a set of target parameters, it can generate novel chemical structures that are predicted to be active and synthetically accessible.
Synthesis Planning: AI tools can assist chemists in devising efficient synthetic routes for complex pyridazine derivatives. By analyzing known chemical reactions, these tools can propose step-by-step synthetic pathways, identify potential challenges, and suggest alternative strategies.
The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the identification and optimization of new pyridazine-based therapeutic agents. researchgate.netchemicalbook.comsciencescholar.ussigmaaldrich.com
Sustainable and Eco-friendly Synthetic Protocols for Pyridazine Derivatives
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. The synthesis of pyridazine derivatives is no exception, and future research will focus on developing greener synthetic protocols.
Key areas of focus for sustainable synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, to improve reaction efficiency and reduce waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.
Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures, reducing energy consumption.
By embracing the principles of green chemistry, researchers can develop synthetic methods for pyridazine derivatives that are not only efficient and cost-effective but also environmentally responsible.
Data Tables
Table 1: Physicochemical Properties of Representative Pyridazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 3,6-Dichloropyridazine (B152260) | C₄H₂Cl₂N₂ | 148.98 | 1.35 |
| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 1.28 |
| This compound | C₁₀H₁₃ClN₂O | 212.67 | 3.45 |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | 0.45 |
(Note: LogP values are estimated and can vary based on the prediction algorithm used.)
Table 2: Overview of Potential Biological Activities of Pyridazine Scaffolds
| Biological Target/Activity | Therapeutic Area | Example of Related Compound Class |
| Kinase Inhibition | Oncology, Inflammation | Substituted aminopyridazines |
| Antimicrobial | Infectious Diseases | Pyridazine-containing heterocycles |
| CNS Receptor Modulation | Neurology, Psychiatry | Phenyl-substituted pyridazines |
| Dipeptidyl Peptidase-4 (DPP-IV) Inhibition | Diabetes | Fused pyridazine derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-(cyclohexyloxy)pyridazine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine with cyclohexanol under reflux in the presence of a base (e.g., NaH or K₂CO₃) .
- Key Variables :
| Reaction Condition | Yield Range | Reference |
|---|---|---|
| Toluene, 110°C, 12h | 20–35% | |
| DMF, 80°C, 6h | 40–50% |
- Optimization : Prolonged reaction times in polar aprotic solvents (e.g., DMF) improve yields but may increase side-product formation (e.g., di-substituted byproducts).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Distinct signals for pyridazine protons (δ 8.2–8.5 ppm) and cyclohexyloxy groups (δ 1.2–2.1 ppm) confirm substitution patterns .
- IR Spectroscopy : C–Cl stretching at ~750 cm⁻¹ and C–O–C vibrations at ~1250 cm⁻¹ validate functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 241.1 (calculated for C₁₀H₁₃ClN₂O) .
Q. How is the compound screened for preliminary biological activity in academic settings?
- In Vitro Assays : Tested as a CRF₁R antagonist or AhR agonist using HL-60 cell differentiation models (IC₅₀ values reported between 1–10 µM) .
- Target Selectivity : Cross-screening against related receptors (e.g., GPR39) is critical to rule off-target effects .
Advanced Research Questions
Q. What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound derivatives?
- Graph Set Analysis : Etter’s rules and SHELX refinement (e.g., SHELXL-2018) identify motifs like R₂²(8) chains in piperazine-substituted analogs .
- Unit Cell Parameters : Monoclinic systems (space group C2/c) with a = 39.774 Å, b = 5.757 Å, c = 14.924 Å, β = 93.1° are common .
- Validation : PLATON checks for missed symmetry and ADDSYM in Olex2 ensure structural integrity .
Q. How do regioselective modifications at the pyridazine ring impact bioactivity?
- Case Study : Substitution at position 3 (Cl) vs. 6 (cyclohexyloxy):
| Modification | AhR Agonist Activity (EC₅₀) | CRF₁R Antagonism (IC₅₀) |
|---|---|---|
| 3-Cl, 6-cyclohexyloxy | 2.5 µM | 8.7 µM |
| 3-CF₃, 6-aryl | Inactive | 1.3 µM |
- Mechanistic Insight : Chlorine’s electronegativity enhances AhR binding, while bulky cyclohexyloxy groups reduce membrane permeability .
Q. How to address contradictions in reported biological data across studies?
- Data Discrepancy Example : Anti-leukemic activity varies by cell line (HL-60 vs. K562):
- HL-60 : EC₅₀ = 1.2 µM (granulocytic differentiation) .
- K562 : No activity at ≤10 µM due to differential AhR expression .
- Resolution : Standardize assay conditions (e.g., serum-free media, 48h incubation) and validate receptor expression via qPCR/Western blot.
Q. What computational tools predict the compound’s reactivity in Suzuki-Miyaura cross-coupling?
- DFT Calculations : B3LYP/6-31G* level models identify boronated intermediates (e.g., 3-Chloro-6-(dioxaborolanyl)pyridazine) with activation energies <25 kcal/mol .
- Experimental Validation : Pd(PPh₃)₄ catalysis in THF/H₂O (80°C, 12h) achieves 60–75% coupling yields with arylboronic acids .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
